molecular formula C9H19Cl B13183747 4-(Chloromethyl)-2-methylheptane

4-(Chloromethyl)-2-methylheptane

Cat. No.: B13183747
M. Wt: 162.70 g/mol
InChI Key: SCKHWAKTKFLFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-methylheptane is an organic compound characterized by a chloromethyl group attached to the fourth carbon of a heptane chain, with a methyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-methylheptane typically involves the chloromethylation of 2-methylheptane. This can be achieved through the reaction of 2-methylheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally require a controlled temperature to ensure the selective formation of the chloromethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-methylheptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: 4-(Hydroxymethyl)-2-methylheptane.

    Oxidation: 4-(Formyl)-2-methylheptane or 4-(Carboxyl)-2-methylheptane.

    Reduction: 2-Methylheptane.

Scientific Research Applications

4-(Chloromethyl)-2-methylheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving chlorinated hydrocarbons.

    Medicine: Investigated for its potential role in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    4-(Bromomethyl)-2-methylheptane: Similar structure but with a bromine atom instead of chlorine.

    4-(Hydroxymethyl)-2-methylheptane: Contains a hydroxyl group instead of a chloromethyl group.

    2-Methylheptane: Lacks the chloromethyl group, making it less reactive.

Uniqueness: 4-(Chloromethyl)-2-methylheptane is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

4-(chloromethyl)-2-methylheptane

InChI

InChI=1S/C9H19Cl/c1-4-5-9(7-10)6-8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

SCKHWAKTKFLFHG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)C)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.